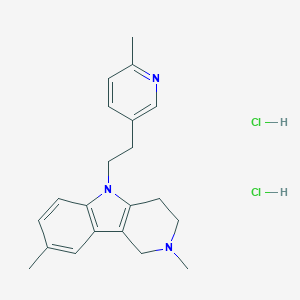

Dichlorhydrate de latrepirdine

Vue d'ensemble

Description

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

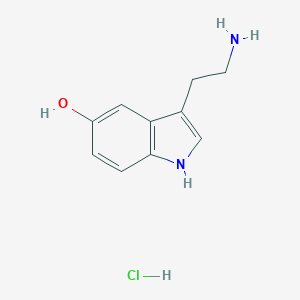

Latrepirdine dihydrochloride, also known as Dimebon, is a small molecule that targets several receptors in the body. It inhibits alpha-Adrenergic receptors (alpha1A, alpha1B, alpha1D, and alpha2A), Histamine H1 and H2 receptors, and Serotonin 5-HT2c, 5-HT5A, 5-HT6 receptors with high affinity . It also targets the Glutamate [NMDA] receptor and Acetylcholinesterase .

Mode of Action

Latrepirdine interacts with its targets to affect a number of cellular functions. It has been shown to stimulate MTOR and ATG5 dependent autophagy, leading to a reduction in the levels of intracellular APP metabolites, including Aβ . It also blocks NMDA receptors or voltage-gated Ca2+ channels and prevents mitochondrial permeability pore transition .

Biochemical Pathways

The compound affects several biochemical pathways. It influences multireceptor activity, mitochondrial function, calcium influx, and intracellular catabolic pathways . The precise mechanisms underlying these effects are still being investigated.

Pharmacokinetics

The pharmacokinetics of latrepirdine dihydrochloride have been studied in animal models. The highest bioavailability both in the blood and in the brain was demonstrated by a specific polymorph of the compound, known as polymorph E . This suggests that the crystal structure of the compound plays a key role in its bioavailability .

Result of Action

The action of latrepirdine dihydrochloride results in neuroprotective functions and the ability to enhance cognition in models of Alzheimer’s disease (AD) and Huntington’s disease (HD) . It has been shown to reduce neuronal excitability and mediate neuroprotection against excitotoxic injury .

Action Environment

The efficacy and stability of latrepirdine dihydrochloride can be influenced by environmental factors. For instance, the crystal structure of the compound, which can vary depending on environmental conditions, has been shown to play a key role in its bioavailability and efficacy .

Analyse Biochimique

Biochemical Properties

Latrepirdine Dihydrochloride has shown to affect a number of cellular functions including multireceptor activity, mitochondrial function, calcium influx, and intracellular catabolic pathways . It interacts with histaminergic, α-adrenergic, and serotonergic receptors . It also stimulates amyloid precursor protein (APP) catabolism and amyloid-β (Aβ) secretion .

Cellular Effects

Latrepirdine Dihydrochloride has demonstrated neuroprotective functions and the ability to enhance cognition in Alzheimer’s and Huntington’s disease models . It has been shown to stimulate MTOR and ATG5 dependent autophagy, leading to a decrease in intracellular APP metabolites, including Aβ .

Molecular Mechanism

Latrepirdine Dihydrochloride is a potent activator of AMP-activated protein kinase (AMPK) and reduces neuronal excitability . It has been shown to stimulate MTOR and ATG5 dependent autophagy, leading to a decrease in intracellular APP metabolites, including Aβ .

Temporal Effects in Laboratory Settings

It has been shown that the highest bioavailability both in the blood and in the brain was demonstrated by polymorph E .

Metabolic Pathways

It has been shown to affect a number of cellular functions including multireceptor activity, mitochondrial function, calcium influx, and intracellular catabolic pathways .

Transport and Distribution

It has been shown that the highest bioavailability both in the blood and in the brain was demonstrated by polymorph E .

Subcellular Localization

It has been shown to affect a number of cellular functions including multireceptor activity, mitochondrial function, calcium influx, and intracellular catabolic pathways .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse du dimébon dihydrochlorure implique la préparation de la 2,8-diméthyl-5-[2-(6-méthylpyrid-3-yl)éthyl]-1,2,3,4-tétrahydro-γ-carboline . Le processus comprend la réduction stéréosélective de la substance active pour obtenir les dérivés cis- et trans-1,2,3,4,4a,9b-hexahydro correspondants racémiques . Les structures de ces hexahydro-γ-carbolines diastéréoisomères sont confirmées par diverses méthodes physicochimiques, y compris l'analyse structurale par rayons X .

Méthodes de Production Industrielle : Les méthodes de production industrielle du dimébon dihydrochlorure ne sont pas largement documentées dans le domaine public. La synthèse implique généralement des techniques de synthèse organique standard et des processus de purification pour garantir la pureté et l'efficacité du composé.

Analyse Des Réactions Chimiques

Types de Réactions : Le dimébon dihydrochlorure subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.

Substitution : Le composé peut subir des réactions de substitution, en particulier impliquant les parties pyridyl et tétrahydro-γ-carboline.

Réactifs et Conditions Courants :

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés en fonction du motif de substitution souhaité.

Principaux Produits : Les principaux produits formés à partir de ces réactions comprennent divers stéréoisomères et dérivés du composé d'origine, qui peuvent être analysés et caractérisés davantage en utilisant des techniques telles que la spectroscopie RMN et la spectrométrie de masse.

4. Applications de la Recherche Scientifique

Chimie : Il sert de composé de référence pour le développement de nouveaux agents neuroprotecteurs.

Biologie : Le composé s'est avéré moduler l'autophagie et la neuropathologie dans les modèles de la maladie d'Alzheimer.

5. Mécanisme d'Action

Le mécanisme d'action exact du dimébon dihydrochlorure n'est pas entièrement compris. Il est connu pour :

Bloquer les cholinestérases et les récepteurs NMDA : Cette double action contribue à réduire les effets neurotoxiques et à améliorer les fonctions cognitives.

Inhiber les canaux calciques de type L : Cette inhibition peut contribuer à ses effets neuroprotecteurs.

Moduler l'autophagie : Le composé stimule l'autophagie dépendante de MTOR et d'ATG5, conduisant à la réduction des niveaux intracellulaires de peptides bêta-amyloïdes.

Composés Similaires :

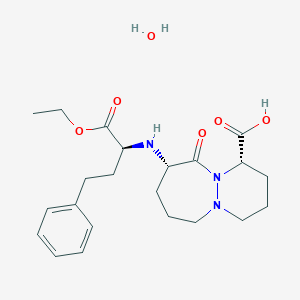

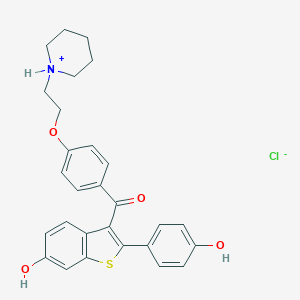

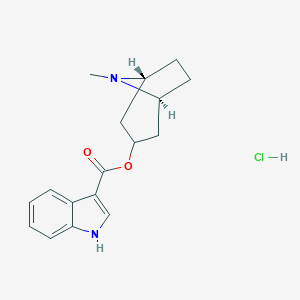

Donépézil : Un inhibiteur des cholinestérases largement utilisé pour le traitement de la maladie d'Alzheimer.

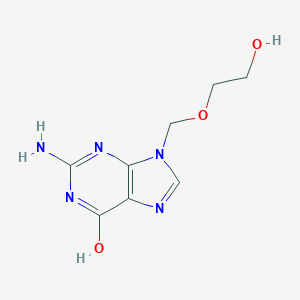

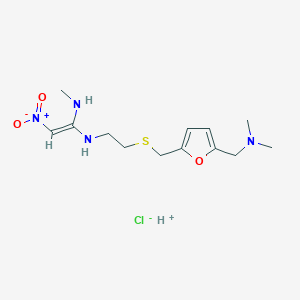

Mémanine : Un antagoniste des récepteurs NMDA utilisé dans le traitement de la maladie d'Alzheimer.

Unicité du Dimébon Dihydrochlorure : Le dimébon dihydrochlorure est unique en raison de ses effets pléiotropes, y compris sa capacité à moduler de multiples systèmes de neurotransmetteurs et ses propriétés neuroprotectrices potentielles . Contrairement à d'autres composés, il a montré des résultats mitigés dans les essais cliniques, soulignant la complexité de son mécanisme d'action et la nécessité de recherches supplémentaires .

Comparaison Avec Des Composés Similaires

Donepezil: A widely used cholinesterase inhibitor for Alzheimer’s disease treatment.

Memantine: An NMDA receptor antagonist used in the treatment of Alzheimer’s disease.

Uniqueness of Dimebon Dihydrochloride: Dimebon dihydrochloride is unique due to its pleiotropic effects, including its ability to modulate multiple neurotransmitter systems and its potential neuroprotective properties . Unlike other compounds, it has shown mixed results in clinical trials, highlighting the complexity of its mechanism of action and the need for further research .

Propriétés

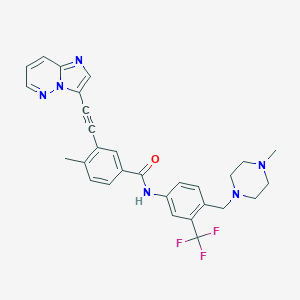

IUPAC Name |

2,8-dimethyl-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3.2ClH/c1-15-4-7-20-18(12-15)19-14-23(3)10-9-21(19)24(20)11-8-17-6-5-16(2)22-13-17;;/h4-7,12-13H,8-11,14H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTWLIQOLGOZTLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3=C2CN(CC3)C)CCC4=CN=C(C=C4)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10243103 | |

| Record name | Latrepirdine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10243103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97657-92-6 | |

| Record name | Latrepirdine dihydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097657926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Latrepirdine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10243103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5-Tetrahydro-2,8-dimethyl-5-[2-(6-methyl-3-pyridinyl)ethyl]-1H-pyrido[4,3-b]indole dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LATREPIRDINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B9414QQ5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

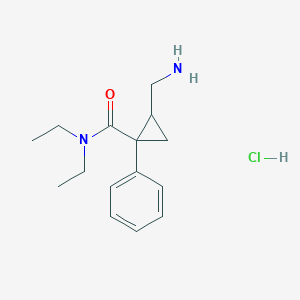

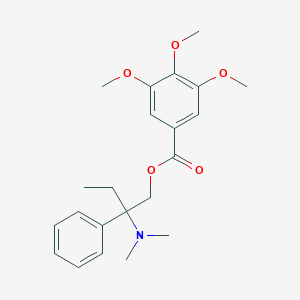

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.